3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Description
This compound belongs to the 2-thioxo-4-thiazolidinone class, characterized by a five-membered thiazolidinone ring with a sulfanylidene group at position 2 and a ketone at position 2. The synthesis typically involves condensation of thiosemicarbazides with α-haloketones or via cyclization of hydrazinecarbothioamides under basic conditions . Spectral confirmation includes IR absorption bands for C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹), with tautomeric stability favoring the thione form due to the absence of νS-H bands (~2500–2600 cm⁻¹) .
Properties
IUPAC Name |
3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c20-14-8-6-13(7-9-14)12-16-18(24)22(19(25)26-16)11-10-17(23)21-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,21,23)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVSJROYVZGTF-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a condensation reaction between the thiazolidinone intermediate and 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide.
Formation of the Phenylpropanamide Moiety: The final step involves the reaction of the intermediate with phenylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and functionalizations.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its thiazolidinone ring is known to interact with certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it valuable for the production of various active ingredients.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide involves its interaction with specific molecular targets. The thiazolidinone ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to electron-donating groups like 4-methylphenyl .
- Amide Chain Modifications : Replacement of the N-phenylpropanamide with sulfonamide (e.g., ) or heterocyclic amides (e.g., thiadiazole in ) alters solubility and target interactions.
- Tautomerism : All analogs favor the thione tautomer, confirmed by the absence of νS-H bands and presence of νC=S .
Physicochemical and Pharmacological Implications
- Hydrogen Bonding: The N-phenylpropanamide chain provides hydrogen-bond donors/acceptors, critical for target binding, whereas sulfonamide analogs (e.g., ) prioritize sulfonyl interactions.
Biological Activity
The compound 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12FNO3S2
- Molecular Weight : 325.38 g/mol
- CAS Number : 306324-33-4
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels.
- Induction of Apoptosis : The compound has been shown to increase caspase-3 activity significantly across several cancer cell lines, indicating its role in promoting programmed cell death. For instance:
- Reactive Oxygen Species (ROS) Modulation : The compound decreases ROS production in treated cells, which is crucial for reducing oxidative stress and subsequent cellular damage.
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest in various cancer types, further contributing to its anticancer efficacy .
Antimicrobial Activity
Apart from its anticancer properties, thiazolidinone derivatives have shown promising antimicrobial effects. A study focused on related compounds indicated that they possess significant antibacterial and antifungal activities against a range of pathogens .
Case Studies
Several case studies have documented the biological activity of thiazolidinone derivatives similar to the target compound:
- Study on Les-236 : This study evaluated a related thiazolidinone derivative's anticancer properties in human cancer cell lines (A549, SCC-15, SH-SY5Y, CACO-2). The results demonstrated that Les-236 significantly reduced cell viability and induced apoptosis through caspase activation .
- Antimicrobial Evaluation : Research on phenacyl-thiazolidine derivatives highlighted their antimicrobial potential against various bacterial strains, suggesting a broader application for thiazolidinones in treating infections .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High (induced apoptosis) | Caspase activation, ROS modulation |
| Antimicrobial | Moderate to High | Direct inhibition of pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
